molecular formula C20H25FN4O4 B2889737 ethyl 4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate CAS No. 1170627-38-9

ethyl 4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2889737
CAS No.: 1170627-38-9
M. Wt: 404.442
InChI Key: ANULIQIRJHADEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with a 4-fluorophenyl group at position 1 and a propoxy group at position 2. The pyrazole is linked via a carbonyl group to a piperazine ring, which is further esterified with an ethyl carboxylate. Piperazine contributes to conformational flexibility and hydrogen-bonding capacity .

Properties

IUPAC Name

ethyl 4-[1-(4-fluorophenyl)-4-propoxypyrazole-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O4/c1-3-13-29-17-14-25(16-7-5-15(21)6-8-16)22-18(17)19(26)23-9-11-24(12-10-23)20(27)28-4-2/h5-8,14H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANULIQIRJHADEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C(=O)OCC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which includes a piperazine ring, a pyrazole moiety, and a fluorophenyl group. The structure is significant as it influences the compound's interactions with biological targets.

Molecular Formula: C19_{19}H22_{22}F1_{1}N3_{3}O3_{3}

Key Functional Groups:

  • Piperazine: Contributes to binding affinity and pharmacokinetics.
  • Pyrazole: Known for various biological activities, including anti-inflammatory and analgesic effects.
  • Fluorophenyl: Enhances lipophilicity and may improve receptor binding.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated inhibitory effects against various pathogens, including fungi and bacteria. The presence of electron-withdrawing groups like fluorine has been associated with increased activity against certain strains .

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

CompoundTarget OrganismInhibition (%)Reference
Compound AE. coli70%
Compound BS. aureus65%
Ethyl derivativeC. albicans75%

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely documented. This compound may exhibit similar effects, potentially through inhibition of cyclooxygenase (COX) enzymes or modulation of pro-inflammatory cytokines.

Case Study:
A study evaluated the anti-inflammatory effects of a related pyrazole compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers, suggesting that structural modifications could enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects: The introduction of halogen atoms such as fluorine at the para position of the phenyl ring has been shown to increase activity against certain targets due to enhanced electron withdrawal properties.
  • Piperazine Modifications: Variations in the piperazine substituents can influence solubility and receptor affinity.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Fluorine substitutionIncreased potency
Alkyl chain lengthOptimal at medium length

Comparison with Similar Compounds

Ethyl 4-[1-(4-Fluorophenyl)-2,5-Dioxopyrrolidin-3-yl]Piperazine-1-Carboxylate (CAS 128074-76-0)

  • Structure : Replaces the pyrazole-carbonyl with a dioxopyrrolidin moiety.
  • Key Differences : The dioxopyrrolidin introduces two ketone groups, increasing polarity compared to the pyrazole-carbonyl. The 4-fluorophenyl group is retained, suggesting shared pharmacophoric elements.
  • Implications : Higher polarity may reduce blood-brain barrier penetration but improve aqueous solubility .

Ethyl 4-[4-[(3-Ethyl-4-Fluoro-1,3-Benzothiazol-2-ylidene)Carbamoyl]Phenyl]SulfonylPiperazine-1-Carboxylate

  • Structure : Incorporates a benzothiazole ring and sulfonyl group.
  • The benzothiazole core may engage in π-π stacking distinct from pyrazole interactions.
  • Implications : Improved metabolic stability due to sulfonyl groups but reduced flexibility compared to the propoxy chain .

Ethyl 4-[3-[(3-Bromophenyl)Methyl]-4-Oxo-2-Sulfanylidene-1H-Quinazoline-7-Carbonyl]Piperazine-1-Carboxylate

  • Structure : Features a quinazoline core with a bromophenyl substituent and sulfanylidene group.
  • Key Differences: The quinazoline ring system offers planar rigidity, contrasting with pyrazole’s smaller heterocycle.
  • Implications : Enhanced binding to hydrophobic pockets but increased molecular weight (MW = 527.9 vs. ~400 for the target compound) .

Ethyl 4-(1-(3-Chloro-4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Piperazine-1-Carboxylate (CAS 890894-72-1)

  • Structure : Substitutes the pyrazole with a pyrazolo-pyrimidine core.
  • The chloro and methyl groups increase lipophilicity.
  • Implications : Higher rigidity may limit binding to flexible receptors compared to the target’s pyrazole .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Notable Properties
Target Compound Pyrazole 4-Fluorophenyl, propoxy, piperazine-carboxylate ~400 Balanced lipophilicity, flexible backbone
Ethyl 4-[1-(4-Fluorophenyl)-2,5-Dioxopyrrolidin-3-yl]Piperazine-1-Carboxylate Dioxopyrrolidin 4-Fluorophenyl, piperazine-carboxylate 353.3 High polarity, improved solubility
Ethyl 4-[4-[(3-Ethyl-4-Fluoro-Benzothiazol-2-ylidene)Carbamoyl]Phenyl]SulfonylPiperazine-1-Carboxylate Benzothiazole Sulfonyl, carbamoyl, piperazine-carboxylate 535.5 Electron-withdrawing, rigid
Ethyl 4-(1-(3-Chloro-4-Methylphenyl)-Pyrazolo[3,4-d]Pyrimidin-4-yl)Piperazine-1-Carboxylate Pyrazolo-pyrimidine Chloro, methyl, piperazine-carboxylate 400.9 Fused rings, increased π-conjugation

Q & A

Basic Research Question

  • X-Ray Crystallography : Gold standard for absolute configuration determination; use SHELXL for refinement .
  • Chiral HPLC : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for solution-state conformation analysis .

How can researchers address conflicting bioactivity data across different in vitro assays for this compound?

Advanced Research Question
Contradictions may stem from assay-specific conditions (e.g., cell line variability, endpoint measurements). Mitigation strategies:

  • Dose-Response Curves : Use 10-point dilution series to calculate EC₅₀/IC₅₀ values, reducing false positives from single-concentration data .
  • Orthogonal Assays : Validate hits across multiple platforms (e.g., fluorescence-based vs. luminescence readouts) .
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding kinetics .

What computational methods are suitable for predicting the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Glide to model binding poses in receptor active sites (e.g., serotonin/dopamine transporters) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS) to assess stability of ligand-receptor complexes .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with fluorophenyl groups) using Schrödinger’s Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.